Methyl 4-[[(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)amino]methyl]oxane-4-carboxylate
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Overview
Description
Methyl 4-[[(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)amino]methyl]oxane-4-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. One common method involves Ru(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates. This process is often followed by further functionalization to introduce the oxane and carboxylate groups.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimizing the synthetic route for higher yields and cost-effectiveness. This could include the use of continuous flow chemistry and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the methyl group to a carboxylic acid.
Reduction: : Reducing the carboxylate group to an alcohol.
Substitution: : Replacing the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Methyl 4-[[(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)amino]methyl]oxane-4-carboxylic acid.
Reduction: : Methyl 4-[[(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)amino]methyl]oxane-4-ol.
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential in drug development.
Industry: : Its unique structure may find use in materials science and nanotechnology.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets or pathways in the body. Understanding the exact mechanism would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane ring. Similar compounds might include other bicyclic amines or carboxylate esters, but the exact structure and functional groups would differ.
List of Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid
Properties
IUPAC Name |
methyl 4-[[(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)amino]methyl]oxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-15(2)11-8-18(9-12(11)15)14(20)17-10-16(13(19)21-3)4-6-22-7-5-16/h11-12H,4-10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFJBLTZKPUIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)C(=O)NCC3(CCOCC3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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